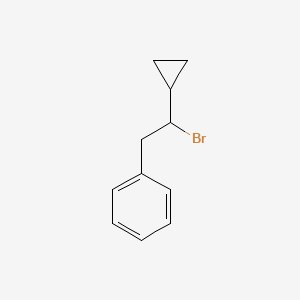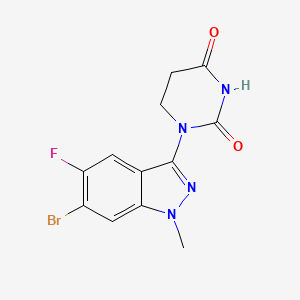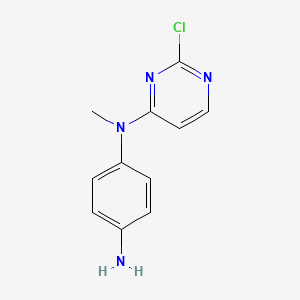![molecular formula C11H18O3 B13889391 [1-(3-Oxopropyl)cyclohexyl] acetate](/img/structure/B13889391.png)
[1-(3-Oxopropyl)cyclohexyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3-Oxopropyl)cyclohexyl] acetate is an organic compound with the molecular formula C11H18O3 It is an ester derivative of cyclohexane, featuring an oxopropyl group attached to the cyclohexyl ring and an acetate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Oxopropyl)cyclohexyl] acetate typically involves the esterification of [1-(3-Oxopropyl)cyclohexanol] with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the oxopropyl group can yield alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexyl esters.
Aplicaciones Científicas De Investigación
Chemistry: [1-(3-Oxopropyl)cyclohexyl] acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It serves as a model substrate for investigating the activity of esterases and lipases.
Industry: In the industrial sector, this compound is used as a flavoring agent and fragrance component due to its pleasant odor. It is also employed in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of [1-(3-Oxopropyl)cyclohexyl] acetate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the corresponding alcohol and acetic acid. This reaction is facilitated by esterases and lipases, which are enzymes that specifically target ester bonds.
Comparación Con Compuestos Similares
Cyclohexyl acetate: Similar structure but lacks the oxopropyl group.
Cyclohexanone: Contains a ketone group instead of an ester.
Cyclohexanol: Contains a hydroxyl group instead of an ester.
Uniqueness: [1-(3-Oxopropyl)cyclohexyl] acetate is unique due to the presence of both an oxopropyl group and an acetate ester. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to its analogs. The oxopropyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H18O3 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
[1-(3-oxopropyl)cyclohexyl] acetate |
InChI |
InChI=1S/C11H18O3/c1-10(13)14-11(8-5-9-12)6-3-2-4-7-11/h9H,2-8H2,1H3 |
Clave InChI |
WXXQDQUDSIGRKC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1(CCCCC1)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


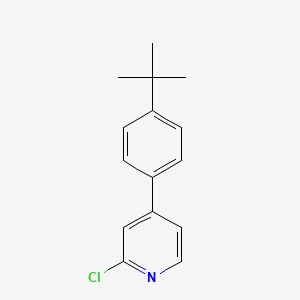
![1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B13889313.png)
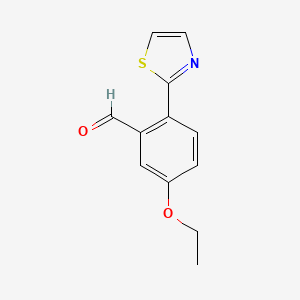
![2-[5-Chloro-2-(2-pyrrol-1-ylethyl)phenyl]acetic acid](/img/structure/B13889325.png)
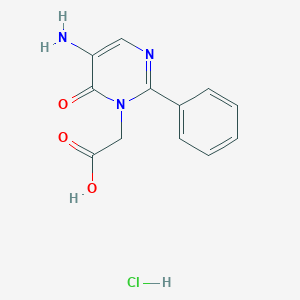
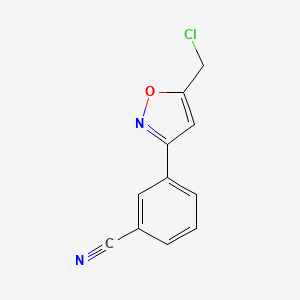
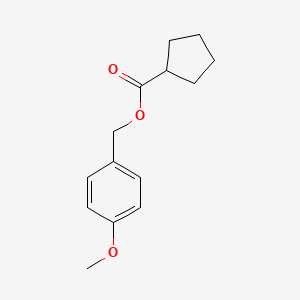
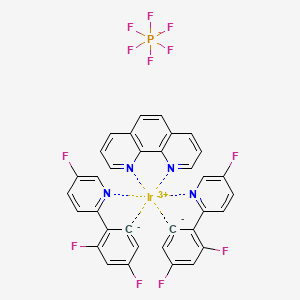

![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13889364.png)
